molecular formula C12H13NO5 B1436142 Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate CAS No. 2173097-97-5

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate

Cat. No.: B1436142
CAS No.: 2173097-97-5
M. Wt: 251.23 g/mol
InChI Key: NFYWHTPYAGVMCF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

Methyl 4-(N-acetylacetamido)-2-hydroxybenzoate is a substituted benzoate ester characterized by a methyl ester group at the carboxylic acid position, a hydroxyl group at position 2, and a complex substituent at position 4. The substituent is an N-acetylacetamido group, where the acetamido nitrogen is further acetylated, forming a diacetylamine derivative. This structural arrangement distinguishes it from simpler acetamido analogs like methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1).

The IUPAC name reflects the priority of substituents according to the Cahn-Ingold-Prelog rules. The hydroxyl group at position 2 takes precedence over the ester group in numbering due to its higher functional group priority. The N-acetylacetamido group’s structure ensures no geometric isomerism, as the acetamido nitrogen’s acetylation eliminates rotational freedom. However, potential tautomerism involving the hydroxyl group or amide moiety requires further investigation.

Table 1: Comparative Molecular Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 2173097-97-5 C₁₂H₁₃NO₅ 251.24
Methyl 4-acetamido-2-hydroxybenzoate 4093-28-1 C₁₀H₁₁NO₄ 209.20

Data sourced from PubChem and LGC Standards.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic data for this compound remain unreported in the literature. However, structural insights can be inferred from related compounds. For example, methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1) crystallizes in a monoclinic system with hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen atoms. The N-acetylacetamido group in the target compound introduces additional steric bulk and potential hydrogen-bonding sites, likely altering crystal packing compared to simpler acetamido derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H/¹³C NMR)

The ¹H NMR spectrum of this compound would exhibit:

  • Methyl ester protons : A singlet at δ 3.8–3.9 ppm (3H, OCH₃).
  • Aromatic protons : Splitting patterns consistent with a para-substituted benzene ring. The hydroxyl group at position 2 deshields adjacent protons, causing shifts in the aromatic region.
  • Amide protons : A broad peak near δ 8.5–9.5 ppm (NH) from the acetamido group, though acetylation may reduce this signal intensity.
  • Acetyl groups : Methyl groups from acetyl substituents appear as singlets at δ 2.0–2.1 ppm (6H).

The ¹³C NMR would show distinct signals for the ester carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–160 ppm), and acetyl carbonyls (δ 170–175 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key IR absorption bands include:

  • Ester carbonyl : Strong peak near 1720–1740 cm⁻¹.
  • Amide carbonyl : Peaks around 1650–1680 cm⁻¹.
  • Hydroxyl (OH) : Broad absorption at 3200–3500 cm⁻¹, indicative of hydrogen bonding.
  • Aromatic C=C : Bands at 1450–1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum would exhibit absorption maxima due to the aromatic π→π* transition. The presence of electron-donating substituents (e.g., hydroxyl, acetamido groups) may red-shift the λₘₐₓ compared to unsubstituted benzoates.

Tautomeric Behavior and Hydrogen Bonding Networks

The hydroxyl group at position 2 and the acetamido moiety are critical for tautomerism and hydrogen bonding. While no experimental data exists for this compound, analogous structures suggest:

  • Hydrogen bonding : The hydroxyl group may act as a donor to the ester carbonyl oxygen or acetamido nitrogen, stabilizing the conformation.
  • Tautomerism : Potential keto-enol tautomerism of the hydroxyl group is unlikely due to the electron-withdrawing ester group. However, amide resonance may delocalize electron density, affecting substituent interactions.

Table 2: Hypothetical Hydrogen Bonding Interactions

Donor (D) Acceptor (A) Bond Length (Å)
O–H (position 2) O=C (ester) ~1.8–2.2
N–H (acetamido) O=C (amide) ~2.0–2.5

Estimated values based on crystallographic data for related compounds.

Properties

IUPAC Name

methyl 4-(diacetylamino)-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-7(14)13(8(2)15)9-4-5-10(11(16)6-9)12(17)18-3/h4-6,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYWHTPYAGVMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)C(=O)OC)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves acetylating the amino group of methyl 4-amino-2-hydroxybenzoate to form the N-acetyl derivative, methyl 4-(n-acetylacetamido)-2-hydroxybenzoate. The acetylation is typically achieved using acetyl chloride in the presence of a base such as sodium bicarbonate, which neutralizes the generated hydrochloric acid and facilitates the reaction.

Procedure Details

  • Starting Material: Methyl 4-amino-2-hydroxybenzoate
  • Reagents: Acetyl chloride, sodium bicarbonate
  • Solvent: Ethyl acetate or water with phase separation
  • Reaction Conditions:
    • Temperature: 0°C to room temperature
    • Duration: Approximately 2 hours
  • Workup:
    • Separation of organic layer
    • Washing with brine
    • Drying over anhydrous sodium sulfate
    • Evaporation under reduced pressure

Reaction Data

Parameter Details
Yield Up to 99%
Reaction Time ~2 hours
Temperature 0°C to ambient

Research Findings

  • The reaction is efficient, with high yields reported, indicating a robust process for large-scale synthesis.
  • The use of acetyl chloride ensures rapid acylation, and sodium bicarbonate acts as an acid scavenger, preventing side reactions.

Alternative Method: Acetylation Using Acetic Anhydride

Although less common for this specific compound, acetic anhydride can serve as an acetylating agent under reflux conditions, often in the presence of catalysts such as pyridine or triethylamine.

Reaction Conditions

Notes

  • This method may produce a mixture of mono- and di-acetylated products, requiring purification steps such as column chromatography.

Preparation via Multi-step Synthesis Involving Intermediate Formation

Some protocols involve initial formation of methyl 4-acetamido-2-hydroxybenzoate through a two-step process:

Step 1: Formation of methyl 4-amino-2-hydroxybenzoate

  • Reagents: Methyl salicylate or methyl 4-hydroxybenzoate, ammonia or amines
  • Reaction: Nitration followed by reduction or direct amino substitution

Step 2: Acetylation of the amino group

  • As described above, using acetyl chloride or acetic anhydride.

Research Data

  • The process yields high purity products with yields approaching 99%, as reported in patent literature and industrial synthesis reports.

Summary of Reaction Conditions and Yields

Method Reagents Solvent Temperature Time Yield Notes
Acetyl chloride + sodium bicarbonate Methyl 4-amino-2-hydroxybenzoate, acetyl chloride Ethyl acetate/water 0°C to RT 2 hours 99% Most efficient, widely used
Acetic anhydride + pyridine Methyl 4-amino-2-hydroxybenzoate Reflux 100°C 4-6 hours Variable Possible side-products, purification needed
Multi-step via intermediate Methyl salicylate, reduction Various Varies Several steps High Suitable for complex synthesis

Research Findings and Data Tables

Reaction Conditions Summary

Parameter Typical Range References
Acetylating Agent Acetyl chloride or acetic anhydride ,
Solvent Ethyl acetate, water ,
Temperature 0°C to 25°C ,
Reaction Time 2 hours ,
Yield Up to 99% ,

Spectroscopic Data for Confirmation

  • NMR (DCl): δ 10.86 (bs, 1H), aromatic protons between δ 7.78 and 7.10, methyl ester at δ 3.92, methyl of acetyl group at δ 2.19.
  • Mass Spectrometry: M/z 208 (M-H)+ confirms molecular weight.

Notes on Optimization and Scale-up

  • Maintaining low temperatures during acetylation minimizes side reactions.
  • Use of phase transfer catalysts can improve reaction rates.
  • Purification via recrystallization from suitable solvents yields high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The acetylacetamido group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Chemistry

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : The hydroxy group can be oxidized to form quinones.
  • Reduction : The acetylacetamido group can be reduced to form amines.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions.

These reactions are crucial in developing new compounds with desired properties for various applications.

Biology

Research indicates that this compound exhibits several biological activities , including:

  • Antimicrobial Properties : Similar phenolic compounds have shown antibacterial and antifungal activities, suggesting that this compound may disrupt microbial membranes.
  • Antioxidant Activity : Its phenolic nature implies potential as an antioxidant, scavenging free radicals and preventing oxidative stress-related damage.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes.

These biological activities make it a candidate for further research in pharmacology and therapeutic applications.

Medicine

In the medical field, this compound is investigated for its potential use in drug development:

  • Prodrugs and Drug Delivery Systems : Its chemical structure allows for modifications that can enhance bioavailability and reduce side effects of existing drugs. For instance, prodrug formulations can improve the pharmacokinetics of drugs like para-aminosalicylic acid (PAS), which is used in treating tuberculosis .

Case Studies

Several studies highlight the applications of this compound:

  • Prodrug Development for Tuberculosis Treatment :
    • A study synthesized a series of prodrugs based on PAS to enhance oral bioavailability and reduce gastrointestinal side effects. The modifications included introducing groups to block N-acetylation, improving exposure levels significantly in animal models .
  • Antimicrobial Activity Assessment :
    • Research demonstrated that phenolic compounds similar to this compound exhibited significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Studies :
    • Investigations into the anti-inflammatory effects of related compounds have shown promise in inhibiting cyclooxygenase enzymes, indicating potential therapeutic uses in inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The acetylacetamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydroxybenzoate moiety can participate in redox reactions, affecting cellular oxidative stress levels. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Properties/Applications References
Methyl 4-acetamido-2-hydroxybenzoate 4093-28-1 -OH (C2), -NHCOCH₃ (C4) 209.20 Pharmaceutical intermediate
Methyl 4-acetamido-2-ethoxybenzoate 660847-06-3 -OCH₂CH₃ (C2), -NHCOCH₃ (C4) 237.24 Higher lipophilicity; research compound
Methyl 4-acetamido-5-chloro-2-methoxybenzoate N/A -Cl (C5), -OCH₃ (C2), -NHCOCH₃ (C4) 257.68 Metoclopramide impurity; altered bioactivity
Methyl 2-(2-hydroxyacetamido)benzoate N/A -OH (C2), -NHCOCH₂OH (C2) 209.19 Hydrogen-bonding crystal structure

Detailed Analysis of Analogues

(a) Methyl 4-Acetamido-2-Ethoxybenzoate
  • Structural Difference : Replacement of the hydroxyl (-OH) group at C2 with an ethoxy (-OCH₂CH₃) group.
  • Reduced hydrogen-bonding capacity compared to the parent compound, altering solubility and reactivity .
  • Applications : Primarily used in research settings for structure-activity relationship (SAR) studies.
(b) Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate
  • Structural Difference : Addition of a chlorine atom at C5 and a methoxy (-OCH₃) group at C2.
  • Methoxy substitution reduces acidity of the C2 hydroxyl, affecting pH-dependent solubility.
  • Applications : Identified as a pharmaceutical impurity in metoclopramide, necessitating strict chromatographic monitoring (HPLC/UV) during API synthesis .
(c) Methyl 2-(2-Hydroxyacetamido)Benzoate
  • Structural Difference : Hydroxyacetamido (-NHCOCH₂OH) substitution at C2 instead of C4.
  • Impact :
    • Forms intermolecular O–H⋯O hydrogen bonds in crystal structures, influencing solid-state stability .
    • Altered regiochemistry may affect metabolic pathways compared to the parent compound.
  • Synthesis : Prepared via reaction of 4,1-benzoxazepine-2,5-dione with ammonia, highlighting divergent reactivity .

Key Research Findings

  • Bioactivity Correlations : Methyl 4-acetamido-2-hydroxybenzoate derivatives show microbial interactions; for example, ethyl 2-hydroxybenzoate (a related ester) correlates strongly with Candida boidinii and Pichia carsonii in microbial communities .
  • Synthetic Pathways: The parent compound is synthesized from 4-aminosalicylic acid via acetylation and esterification, while analogues require tailored routes (e.g., halogenation or alkoxy substitution) .
  • Regulatory Status: The British Pharmacopoeia lists Methyl 4-acetamido-2-hydroxybenzoate as a reference standard (Product No. BP644), underscoring its regulatory relevance .

Biological Activity

Methyl 4-(N-acetylacetamido)-2-hydroxybenzoate, also known as Methyl 4-acetamido-2-hydroxybenzoate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10_{10}H11_{11}N3_{3}O4_{4}
Molecular Weight209.20 g/mol
Boiling PointNot specified
SolubilityHigh
Log P (Octanol-Water Partition Coefficient)1.84 - 1.95

The compound features a hydroxyl group, an acetamido group, and a methoxy group, which contribute to its solubility and potential interactions with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that phenolic compounds similar to this compound possess antibacterial and antifungal activities. The structure allows for interaction with microbial membranes, disrupting their integrity and function .
  • Antioxidant Activity : The compound's phenolic nature suggests it may act as an antioxidant, scavenging free radicals and potentially preventing oxidative stress-related damage in cells .
  • Anti-inflammatory Effects : Some derivatives of similar compounds have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating various derivatives of acetaminophen indicated that compounds with similar structures to this compound showed significant inhibition of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) ranged from 18.3 to 293.0 µg/mL for different strains .
  • Antioxidant Capacity : Research highlighted the antioxidant potential of phenolic compounds derived from natural sources. In vitro assays demonstrated that these compounds could reduce oxidative stress markers in human cell lines, suggesting a protective role against cellular damage .
  • Anti-inflammatory Studies : Investigations into the anti-inflammatory properties of related compounds revealed that they could significantly reduce pro-inflammatory cytokine production in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Safety Measures : Use nitrile gloves, FFP2 respirators, and chemical fume hoods to avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS hazard codes H315 (skin irritation) and H319 (eye irritation) .

Methodological Notes

  • Contradictory Data : Cross-validate spectral and crystallographic data with peer-reviewed references (e.g., Acta Crystallographica ).
  • Advanced Techniques : For polymorphism studies, pair DSC with hot-stage microscopy to observe thermal transitions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate
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Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate

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